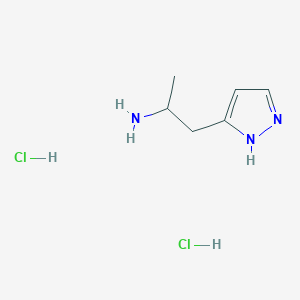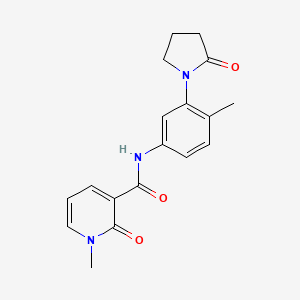
1-methyl-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-methyl-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C18H19N3O3 and its molecular weight is 325.368. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiviral and Anticonvulsant Applications
Compounds structurally related to 1-methyl-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide have been investigated for their potential antiviral activities. For instance, certain pyrrolidine-2-carboxamide derivatives are potential anti-human immunodeficiency virus type 1 (HIV-1) non-nucleoside reverse transcriptase inhibitors, demonstrating the capability of these compounds to interact with viral enzymes and potentially inhibit viral replication (Tamazyan et al., 2007). Furthermore, some derivatives have been identified for their anticonvulsant properties, highlighting their significance in neurological research and potential therapeutic applications (Kubicki et al., 2000).
Coordination Chemistry and Material Science
In coordination chemistry, dihydropyridine compounds with amide spacers have been synthesized and reacted with metal salts to form complexes, which have been characterized by their structure and luminescence properties. These complexes exhibit potential for applications in material science, particularly in the development of luminescent materials and molecular recognition systems (Yeh et al., 2008).
Nootropic and Antibacterial Agents
Derivatives of 1,4-disubstituted 2-oxopyrrolidines have been explored for their nootropic activity, suggesting their potential use in improving cognitive functions (Valenta et al., 1994). Additionally, certain pyrrolidine-3-carboxylic acid analogs have been synthesized and evaluated for their antibacterial activities, indicating the broad spectrum of biological activities associated with these compounds and their relevance in developing new antimicrobial agents (Devi et al., 2018).
Polymer Science
Compounds within the same chemical family have been used as monomers for the synthesis of aromatic polyamides and polyimides. These polymers exhibit remarkable thermal stability, solubility, and mechanical properties, making them suitable for high-performance applications in electronics, aerospace, and other advanced materials sectors (Yang & Lin, 1995).
properties
IUPAC Name |
1-methyl-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-12-7-8-13(11-15(12)21-10-4-6-16(21)22)19-17(23)14-5-3-9-20(2)18(14)24/h3,5,7-9,11H,4,6,10H2,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCYSCFKYRVXGFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CN(C2=O)C)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 3-[6-[(4-methoxyphenyl)methylamino]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate](/img/structure/B2887481.png)

![N-(benzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide](/img/structure/B2887485.png)
![1-(7-(3-Fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B2887487.png)
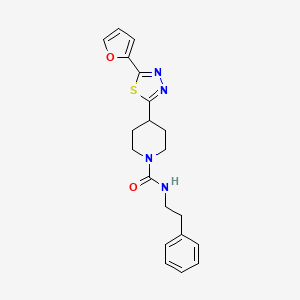

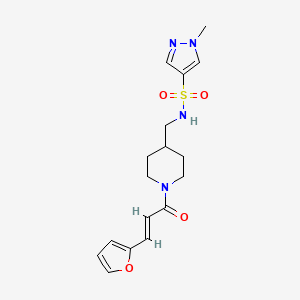
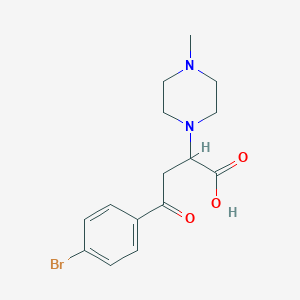
![3-{[(3-Methoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B2887494.png)

![Methyl 3-[(4-acetyloxybenzoyl)-pyridin-2-ylamino]propanoate](/img/structure/B2887500.png)

